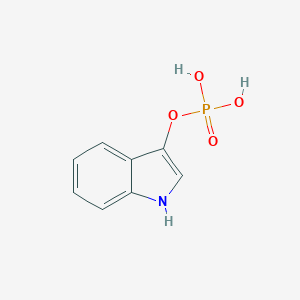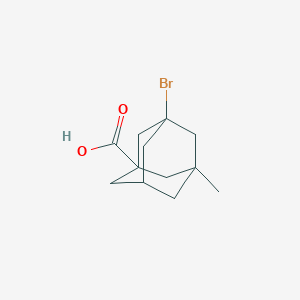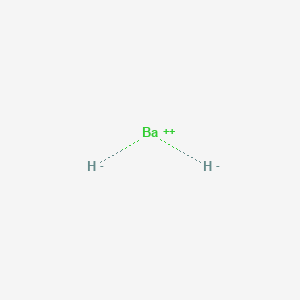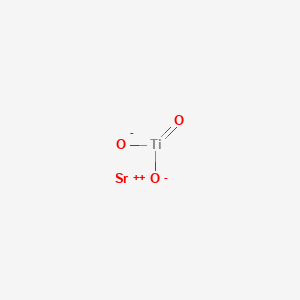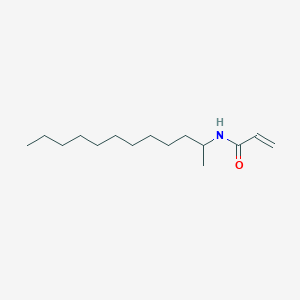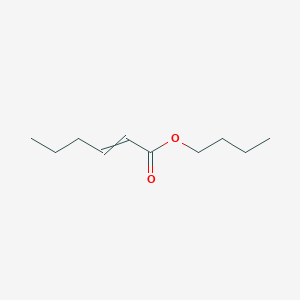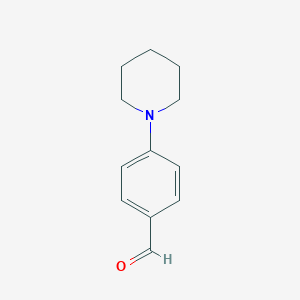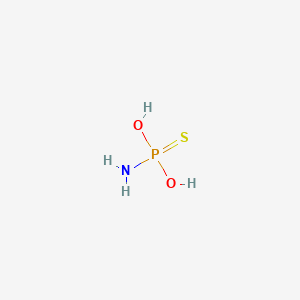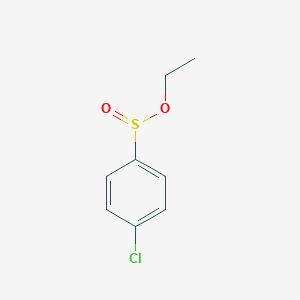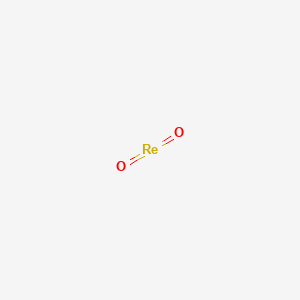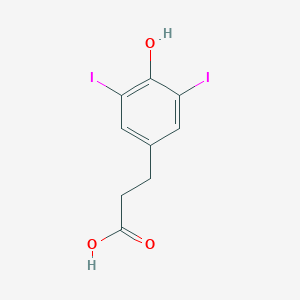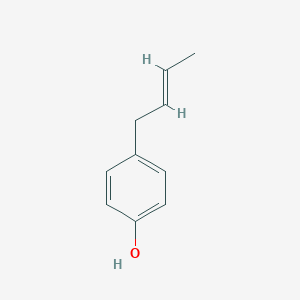
4-(2-Butenyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Butenyl)phenol, also known as para-methoxycinnamyl alcohol, is a natural compound found in cinnamon. It has been studied extensively due to its numerous potential health benefits.
Mécanisme D'action
The mechanism of action of 4-(2-Butenyl)phenol is not fully understood. However, it is believed to exert its effects through various pathways, including the inhibition of pro-inflammatory cytokines and the activation of antioxidant enzymes.
Biochemical and Physiological Effects
Studies have shown that 4-(2-Butenyl)phenol has a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, improve insulin sensitivity, and enhance immune function. It has also been shown to have antimicrobial properties against a variety of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(2-Butenyl)phenol in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. However, one limitation is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are numerous future directions for research on 4-(2-Butenyl)phenol. One area of interest is its potential as a natural food preservative and flavor enhancer. It may also have applications in the development of new anti-inflammatory and antimicrobial drugs. Further studies are needed to fully understand its mechanism of action and potential health benefits.
Méthodes De Synthèse
4-(2-Butenyl)phenol can be synthesized from cinnamaldehyde, which is found in cinnamon bark. The process involves the reduction of cinnamaldehyde using sodium borohydride, followed by methylation using dimethyl sulfate. The resulting product is 4-(2-Butenyl)phenolcinnamyl alcohol.
Applications De Recherche Scientifique
4-(2-Butenyl)phenol has been studied for its potential health benefits, including its anti-inflammatory, antioxidant, and antimicrobial properties. It has also been investigated for its potential as a natural food preservative and flavor enhancer.
Propriétés
Numéro CAS |
13037-71-3 |
|---|---|
Nom du produit |
4-(2-Butenyl)phenol |
Formule moléculaire |
C10H12O |
Poids moléculaire |
148.2 g/mol |
Nom IUPAC |
4-[(E)-but-2-enyl]phenol |
InChI |
InChI=1S/C10H12O/c1-2-3-4-9-5-7-10(11)8-6-9/h2-3,5-8,11H,4H2,1H3/b3-2+ |
Clé InChI |
CHQPRDVSUIJJNP-NSCUHMNNSA-N |
SMILES isomérique |
C/C=C/CC1=CC=C(C=C1)O |
SMILES |
CC=CCC1=CC=C(C=C1)O |
SMILES canonique |
CC=CCC1=CC=C(C=C1)O |
Autres numéros CAS |
13037-71-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




